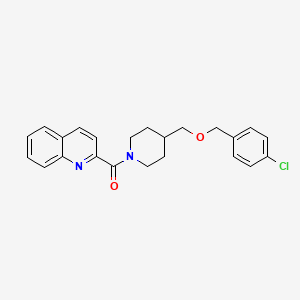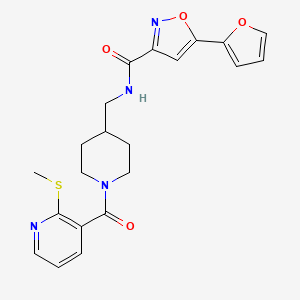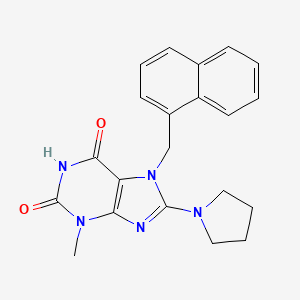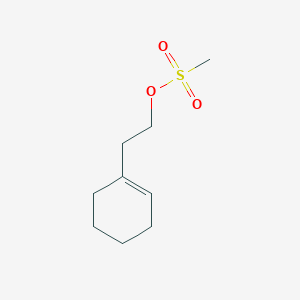
1-butyl-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-butyl-5-methyl-1H-pyrazol-3-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C8H15N3 . The InChI code for this compound is 1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 153.23 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : A study focused on synthesizing and characterizing pyrazole derivatives, including those similar to 1-butyl-5-methyl-1H-pyrazol-3-amine, revealed their potential for antitumor, antifungal, and antibacterial activities. The structural identification was performed using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography, highlighting the derivatives' promising biological activity against breast cancer and microbes (Titi et al., 2020).
Reactivity and Chemical Properties
- Study on Reactivity : Research on the reactivity of pyrazole derivatives underlined the versatility of these compounds in forming various chemically active sites. This work lays the groundwork for understanding the chemical behavior of compounds like this compound and its potential for forming reactive intermediates in synthetic chemistry (Mironovich & Shcherbinin, 2014).
Nonlinear Optical Properties
- Nonlinear Optical Studies : A detailed study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a close derivative, showcased its considerable nonlinear optical properties, suggesting similar compounds could be explored for optical applications. The research combined experimental and theoretical (DFT) approaches to confirm these properties (Tamer et al., 2016).
Synthetic Methodologies
- Efficient Synthesis Techniques : Innovations in synthesis methods, such as the reported efficient one-pot two-step synthesis of derivatives, highlight the ease of producing complex molecules involving this compound for further scientific applications. These methods emphasize operational ease and the potential for creating valuable derivatives (Becerra et al., 2021).
Application in Material Science
- Polymer-Supported Reagents : The application of polymer-supported quenching reagents in the purification of synthesis products, including pyrazoles, demonstrates the compound's relevance in material science, particularly in combinatorial chemistry and drug discovery processes (R. J. C. and J. C. Hodges, 1997).
Corrosion Inhibition
- Corrosion Inhibition : Bipyrazolic compounds have been investigated for their inhibitory effects on the corrosion of metals, suggesting potential industrial applications of this compound derivatives in protective coatings (Chetouani et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1-butyl-5-methyl-1H-pyrazol-3-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that the amino group in the pyrazole ring can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
Biochemical Pathways
It’s known that pyrazole derivatives have a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the broad range of activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it’s recommended to store the compound away from air, in a cool place, and in a well-ventilated area .
properties
IUPAC Name |
1-butyl-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLIWCNXWHHVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)
![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)


![exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B2953617.png)

![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)


![(3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2953626.png)
![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)